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molecular formula C15H14O3 B8640596 m-Phenoxybenzyl acetate CAS No. 50789-44-1

m-Phenoxybenzyl acetate

Cat. No. B8640596
M. Wt: 242.27 g/mol
InChI Key: XPHQNMNGUGOWGU-UHFFFAOYSA-N
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Patent
US04709081

Procedure details

2.42 g. (0.01 mole) of 3-phenoxybenzyl acetate, 5 cm3. of methanol and 5 cm3. of 2N sodium hydroxide solution are refluxed for three hours. Then the methanol is distilled off and the organic phase is dissolved in 30 cm3. of methylene chloride, washed with 10 cm3. of 1N hydrochloric acid solution and 10 cm3. of water. 1.90 g. of 3-phenoxybenzyl alcohol are obtained. nD20 : 1.593, yield 95%.
Quantity
0.01 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C([O:4][CH2:5][C:6]1[CH:11]=[CH:10][CH:9]=[C:8]([O:12][C:13]2[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=2)[CH:7]=1)(=O)C.[OH-].[Na+]>CO>[O:12]([C:8]1[CH:7]=[C:6]([CH:11]=[CH:10][CH:9]=1)[CH2:5][OH:4])[C:13]1[CH:14]=[CH:15][CH:16]=[CH:17][CH:18]=1 |f:1.2|

Inputs

Step One
Name
Quantity
0.01 mol
Type
reactant
Smiles
C(C)(=O)OCC1=CC(=CC=C1)OC1=CC=CC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
Then the methanol is distilled off
DISSOLUTION
Type
DISSOLUTION
Details
the organic phase is dissolved in 30 cm3
WASH
Type
WASH
Details
of methylene chloride, washed with 10 cm3

Outcomes

Product
Name
Type
product
Smiles
O(C1=CC=CC=C1)C=1C=C(CO)C=CC1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 95%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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